molecular formula C8H11F3N2 B132330 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 150433-22-0

5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B132330
M. Wt: 192.18 g/mol
InChI Key: YIEPWAOKLZRBEL-UHFFFAOYSA-N
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Description

The compound "5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole" is a derivative of the pyrazole family, characterized by the presence of tert-butyl and trifluoromethyl groups attached to the pyrazole ring. Pyrazoles are heterocyclic aromatic organic compounds, with a five-membered ring structure containing two nitrogen atoms at adjacent positions. The tert-butyl group is a bulky alkyl substituent, while the trifluoromethyl group is a strongly electron-withdrawing group due to the presence of three fluorine atoms.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, a novel and efficient route has been developed, which includes a selective Sandmeyer reaction on the corresponding diaminopyrazole, leading to a versatile intermediate for further functionalization . Another study presents the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride, with the regioselectivity of the reaction being influenced by the choice of reaction media .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex due to the possibility of tautomerism and the presence of substituents that can influence the overall geometry of the molecule. X-ray crystallography is a common technique used to determine the structure of these compounds. For instance, the X-ray molecular structure of 3,5-bis(trifluoromethyl)pyrazole has been determined, revealing the formation of tetramers through N–H···N hydrogen bonds and some proton disorder . The structure of 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones has also been studied, showing a planar heterocyclic core with conjugated π-electron systems .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including reactions with electrophiles, cyclization, and substitution reactions. For example, the reactions of 3-tert-butyl-1,5-diaminopyrazole with electrophiles resulted in functionalization at the amino groups without cyclization . The reactivity of these compounds can lead to the formation of new heterocyclic systems, such as pyrazolo[1,5-b]1,2,4-triazines and pyrazolo[1,5-b]1,2,4-triazepines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. The presence of the tert-butyl group can increase steric bulk, while the trifluoromethyl group can affect the electronic properties of the molecule. The IR spectra of 3,5-bis(trifluoromethyl)pyrazole have been recorded in both the gas phase and solid state, providing insights into the vibrational modes of the molecule . The solid-state NMR spectroscopy combined with ab initio calculations has suggested the presence of dynamic disorder in the crystal . The hydrogen bonding patterns observed in the crystal structures of these compounds can lead to the formation of various supramolecular structures, such as chains, sheets, and aggregates .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole and its derivatives, particularly trifluoromethylpyrazoles, have been extensively studied for their anti-inflammatory and antibacterial properties. The specific positioning of the trifluoromethyl group, especially on the 3- or 5-positions of the pyrazole nucleus, plays a crucial role in the biological activity of these compounds. This has led to significant interest in the development of novel anti-inflammatory and antibacterial agents with improved efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Inorganic and Organometallic Chemistry

The compound and its closely related structures have been a subject of research in the field of inorganic and organometallic chemistry, particularly concerning the Group 5 metal complexes containing hydridotris(pyrazolyl)borates. These complexes are studied for their physico-chemical properties and potential applications in mimicking vanadium-histidine interactions occurring in metalloproteins like bromoperoxidase. Advances in the chemistry of these complexes, especially concerning their structural data and organometallic chemistry, have indicated a rich potential for future research and applications (Etienne, 1996).

Dental Composite Applications

5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole and its derivatives have been studied for their application in dental composites. The incorporation of certain pyrazole derivatives in flowable dental composites has shown to increase the antibacterial properties of the composites. However, the addition of these compounds can affect the mechanical properties of the composites, such as compressive strength, which may pose limitations for their use (Abaszadeh & Mohammadzadeh, 2020).

Synthetic Strategies and Anticancer Research

Pyrazoline derivatives, including 5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole, have been a focal point in anticancer research. Various synthetic strategies have been employed to explore their biological effects, particularly their anticancer activity. These compounds are recognized for their electron-rich nature and potential in dynamic applications, including their role in medicinal chemistry as active agents against cancer (Ray et al., 2022).

Safety And Hazards

The safety information for “5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole” indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

Future Directions

The trifluoromethyl group, which is present in “5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole”, is becoming increasingly important in the development of pharmaceuticals, agrochemicals, and materials . This suggests that there may be future research and development opportunities involving this compound and others like it .

properties

IUPAC Name

3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2/c1-7(2,3)5-4-6(13-12-5)8(9,10)11/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEPWAOKLZRBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344963
Record name 3-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole

CAS RN

150433-22-0
Record name 3-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-Butyl-3-(trifluoromethyl)-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Gruenebaum, A Buchheit, C Guenther… - Tetrahedron …, 2016 - Elsevier
An improved and more efficient synthesis procedure for trifluoromethyl substituted pyrazoles, namely 3,5-bis(trifluoromethyl)-1H-pyrazole (1a), 5-(pentafluoroethyl)-3-(trifluoromethyl)-1H…
Number of citations: 17 www.sciencedirect.com
RM Claramunt, P Cornago, V Torres… - The Journal of …, 2006 - ACS Publications
… substituted NH-pyrazoles so far described are 3-CF 3 derivatives, for instance, 6, 3, 5-(2-thienyl)-3-trifluoromethyl-1H-pyrazole (dimer), and 5-tert-butyl-3-trifluoromethyl-1H-pyrazole (…
Number of citations: 74 pubs.acs.org

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